molecular formula C8H15NS B14752288 2-Ethyl-2,4,5-trimethyl-3-thiazoline CAS No. 2289-64-7

2-Ethyl-2,4,5-trimethyl-3-thiazoline

Cat. No.: B14752288
CAS No.: 2289-64-7
M. Wt: 157.28 g/mol
InChI Key: CUKBJUCZKNWFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2,4,5-trimethyl-3-thiazoline (CAS 2289-64-7) is a high-purity chemical intermediate offered for research and development purposes. With a molecular formula of C8H15NS and a molecular weight of 157.28 g/mol, this compound is characterized by a boiling point of 206.6°C and a density of 1.02 g/cm³ . This thiazoline derivative is primarily valuable as a building block in organic synthesis. The Δ²-thiazoline ring system is a versatile heterocycle found in various applications, including the development of chiral ligands for asymmetric synthesis and as a key intermediate for flavor and fragrance ingredients . While specific bioactivity data for this exact compound is limited, structurally related thiazolines, such as 2-methyl-2-thiazoline (2MT), have been identified as potent odorants that can induce fear-related and hibernation-like behavior in animal models for neuroscience research . Researchers also utilize similar compounds as intermediates for synthesizing thiazolo/thiazolino ring-fused 2-pyridones, which have been explored for their properties as novel antibacterial agents . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2289-64-7

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

2-ethyl-2,4,5-trimethyl-5H-1,3-thiazole

InChI

InChI=1S/C8H15NS/c1-5-8(4)9-6(2)7(3)10-8/h7H,5H2,1-4H3

InChI Key

CUKBJUCZKNWFOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(N=C(C(S1)C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Ethyl 2,4,5 Trimethyl 3 Thiazoline

Strategies for the De Novo Synthesis of 2-Ethyl-2,4,5-trimethyl-3-thiazoline

The formation of this compound can be achieved through several synthetic strategies, ranging from direct condensation reactions to its emergence as a product in complex chemical transformations like the Maillard reaction.

Condensation Reactions Involving α-Mercapto-ketones and Ketones with Ammonia (B1221849)

A primary method for the synthesis of Δ³-thiazolines, including this compound, involves the reaction of elemental sulfur, ammonia gas, and ketones. orientjchem.org This approach provides a direct route to the thiazoline (B8809763) ring system. In the specific case of this compound, the conceptual reaction would involve the condensation of 2-mercapto-butan-3-one with butanone in the presence of ammonia.

The general mechanism for this type of reaction involves the initial formation of an α-mercapto-ketone, which then reacts with a ketone and ammonia. The nitrogen from ammonia and the sulfur from the mercapto-ketone incorporate into the final heterocyclic ring. The reaction of an α-mercapto ketone, ammonia, and an aromatic aldehyde has also been utilized to prepare thiazolines with aryl substitutions. orientjchem.org

Formation Mechanisms within Maillard Reaction Products

This compound is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. nih.govresearchgate.net Thiazoles and thiazolines are significant contributors to the aromas of cooked foods. rsc.org The formation of this specific thiazoline within the Maillard reaction involves the interaction of sulfur-containing amino acids, such as cysteine, with dicarbonyl compounds generated from sugar degradation. researchgate.netnih.gov

The key precursors for the formation of this compound in this context are hydrogen sulfide (B99878) (from the degradation of cysteine), ammonia, and specific carbonyl compounds derived from both the sugar and the amino acid. The carbon backbone of the thiazoline originates from these carbonyl precursors. For instance, the reaction of glyoxal (B1671930) and methylglyoxal (B44143) (produced from D-glucose) with H₂S and NH₃ (from L-cysteine) has been proposed as a pathway for the formation of 2-acetylthiazole, a related compound. nih.gov A similar interplay of carbonyl compounds would lead to the specific substitution pattern of this compound.

Asymmetric Synthetic Routes to 2,4,5-Trisubstituted Δ²-Thiazolines (General Class)

While specific asymmetric routes to this compound are not extensively detailed in the available literature, general methodologies for the asymmetric synthesis of 2,4,5-trisubstituted Δ²-thiazolines have been developed. These methods are crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.govnih.gov

One prominent strategy involves synthesizing these thiazolines from readily available α,β-unsaturated methyl esters. Key steps in this approach include a Sharpless asymmetric dihydroxylation and an O→N acyl migration. nih.gov This methodology allows for the synthesis of Δ²-thiazolines in good yields with high enantiomeric excess. nih.gov

Utilization of Amido Alcohols as Synthetic Precursors

Amido alcohols are also valuable precursors for the synthesis of Δ²-thiazolines. nih.gov The general approach involves the cyclization of a β-hydroxy amide to form the thiazoline ring. This cyclization is typically promoted by a dehydrating agent.

Key Reagents and Conditions in Thiazoline Ring Construction

The construction of the thiazoline ring in 2,4,5-trisubstituted analogs often requires specific reagents and conditions to facilitate the cyclization and dehydration steps. A variety of dehydrating reagents have been successfully employed for the synthesis of the broader class of Δ²-thiazolines. nih.gov

Reagent/ConditionDescription
Lawesson's Reagent A thionating agent used to convert amido alcohols to the corresponding thioamides, which then cyclize to form thiazolines. nih.gov
Phosphorus Pentasulfide (P₂S₅) Used for the thionation of amides and subsequent cyclization. rsc.org
Triethylamine (TEA)/MsCl A base and mesyl chloride combination used to activate hydroxyl groups for cyclization. nih.gov
Thionyl Chloride (SOCl₂)/Pyridine Another reagent system for the dehydration and cyclization of precursor molecules. nih.gov
Burgess Reagent A mild and selective dehydrating agent. nih.gov
Titanium(IV) Chloride (TiCl₄) A Lewis acid that can promote cyclization reactions. nih.gov

The choice of reagent and reaction conditions, such as temperature and solvent, is critical and depends on the specific substrates and the desired stereochemistry of the final product. For instance, in some asymmetric syntheses, the stoichiometry of the Lawesson's reagent was found to significantly influence both the yield and the enantiomeric excess of the resulting thiazoline. nih.gov

Chemical Transformations and Reactivity Profiles of the Thiazoline Moiety

The 3-thiazoline ring in this compound possesses a unique reactivity profile due to the presence of both sulfur and nitrogen atoms, as well as the C=N double bond. This makes the thiazoline moiety susceptible to a variety of chemical transformations.

Thiazolines can undergo reactions at several sites:

The C=N double bond: This bond can participate in cycloaddition reactions. nih.gov

The sulfur and nitrogen atoms: These heteroatoms act as nucleophilic centers. nih.gov

The carbon atom of the C=N bond: This atom is an electrophilic center. nih.gov

Common transformations of the thiazoline ring include:

Oxidation: Oxidation of the sulfur atom can lead to thiazoline-S-oxides or thiazoline-S,S-dioxides. Dehydrogenation can also occur to form the corresponding thiazole (B1198619). rsc.org

Reduction: The C=N bond can be reduced to yield a thiazolidine (B150603).

Ring-opening reactions: The thiazoline ring can be opened under certain conditions, for example, through hydrolysis, to yield acyclic compounds. rsc.org

Reactions with electrophiles: The nitrogen atom can be alkylated to form thiazolinium salts. nih.gov

The specific substituents on the thiazoline ring, such as the ethyl and methyl groups in this compound, will influence the reactivity of the molecule. For instance, the presence of alkyl groups can affect the electron density of the ring and the steric accessibility of the reactive sites. The reactivity of the thiazoline moiety allows for its use as a versatile intermediate in the synthesis of other complex molecules. nih.gov

Oxidation and Reduction Chemistry of the Ring System

The 3-thiazoline ring system can undergo both oxidation and reduction, leading to a variety of structurally distinct products.

Oxidation: The oxidation of the thiazoline ring can result in either aromatization to a thiazole or oxidation at the sulfur atom. The treatment of substituted 2-thiazolines with manganese dioxide (MnO2) has been shown to be an effective method for their conversion into the corresponding aromatic thiazoles. researchgate.net Other oxidizing agents can lead to different products. For instance, the oxidation of chiral 2-thiazolines with potassium permanganate (B83412) (KMnO4) under specific conditions can afford thiazoline 1,1-dioxides, where the sulfur atom is oxidized to a sulfone. rsc.org However, the use of other oxidants like Oxone® or peracetic acid on 2-thiazolines often leads to the cleavage of the heterocyclic ring, yielding products such as acetylamino disulfides or benzoylamino sulfonic acids. rsc.org

Table 1: Oxidation Reactions of Substituted Thiazoline Rings
Starting Material ClassReagentConditionsProduct ClassReference
Substituted ThiazolinesManganese Dioxide (MnO₂)Reflux in DCEThiazoles researchgate.net
2-Phenyl-ThiazolinesKMnO₄ / Benzoic AcidPhase-transferThiazoline 1,1-dioxides rsc.org
2-Phenyl-ThiazolinesPeracetic Acid (3 equiv.)-Benzoylamino sulfonic acids rsc.org
2-Methyl-ThiazolinesOxone®-Acetylamino disulfides rsc.org

Reduction: The primary site of reduction in a 3-thiazoline ring is the C=N double bond. The enantioselective reduction of this bond to yield the corresponding saturated thiazolidine ring is a significant transformation. Biocatalytic methods have proven highly effective for this purpose. For example, using an E. coli whole-cell catalyst containing an imine reductase, 3-thiazolines can be reduced to 2,2,4,5,5-pentamethyl-3-thiazolidine with excellent enantiomeric excess (99% ee). researchgate.net This enzymatic approach offers a green and highly selective route to chiral thiazolidines. researchgate.net

Table 2: Biocatalytic Reduction of a 3-Thiazoline
SubstrateCatalyst SystemKey FeaturesProductEnantiomeric Excess (ee)Reference
2,2,4,5,5-pentamethyl-3-thiazolineE. coli whole-cells (Imine reductase) / NADPH regenerationEnzymatic reduction of C=N bond2,2,4,5,5-pentamethyl-3-thiazolidine99% researchgate.net

Electrophilic and Nucleophilic Processes at Heteroatomic Centers

The nitrogen and sulfur atoms within the thiazoline ring are key centers of reactivity. The ring possesses two nucleophilic sites, the nitrogen and sulfur atoms, and an electrophilic carbon atom within the C=N bond. nih.gov

Electrophilic Processes: The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making it a basic and nucleophilic center. iust.ac.ir This allows for reactions such as protonation and N-alkylation. The reaction of thiazoles with alkyl halides leads to the formation of N-alkyl thiazolium cations, which are stabilized by resonance. pharmaguideline.comwikipedia.org This reactivity is expected to be mirrored in 3-thiazolines, where the N-3 atom can be targeted by various electrophiles.

Nucleophilic Processes: While the nitrogen atom acts as a nucleophile, the sulfur atom can also be the site of nucleophilic attack, particularly in related cationic species like isothiazolium salts. cdnsciencepub.com However, in the neutral 3-thiazoline ring, the most significant site for nucleophilic attack is the electrophilic carbon of the imine bond. nih.gov Furthermore, thiazoline 1,1-dioxides (sulfones), formed via oxidation, are reported to be exceptionally sensitive to moisture and highly reactive towards nucleophilic ring-opening. rsc.org

Ring Opening and Rearrangement Reactions

The 3-thiazoline ring can be induced to open or rearrange under various conditions, providing pathways to different molecular scaffolds.

Ring Opening: As previously mentioned, oxidative conditions using reagents like Oxone® or MCPBA can lead to the cleavage of the thiazoline ring. rsc.org The resulting sulfones are also highly susceptible to hydrolysis and nucleophilic ring-opening, yielding acyclic derivatives like benzoylamino sulfinic acids. rsc.org In related systems, Brønsted acids such as perchloric acid (HClO₄) have been used to promote the ring-opening of 2H-azirines, which then react with thioamides to form substituted thiazoles. researchgate.netrsc.org Base-induced ring-opening has also been observed; for instance, treatment of fused imidazo-thiazolidine systems with potassium hydroxide (B78521) can lead to hydrolysis and subsequent expansion of the thiazolidine ring into a thiazine (B8601807) ring. beilstein-journals.org

Rearrangement Reactions: Skeletal rearrangements of related sulfur-nitrogen heterocycles have been documented. A notable example is the photochemical rearrangement of 1,3-thiazines, which upon irradiation, can convert into cyclopropa[d]thiazolines in high yields. rsc.org Such rearrangements highlight the potential for complex structural transformations within this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 2,4,5 Trimethyl 3 Thiazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for 2-Ethyl-2,4,5-trimethyl-3-thiazoline, are not available in published literature. Such data would be essential for confirming the connectivity and stereochemistry of the ethyl and methyl groups on the thiazoline (B8809763) ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

While the molecular formula can be deduced as C₈H₁₅NS, corresponding to a molecular weight of 157.28 g/mol , specific experimental mass spectrometry data is absent. A detailed analysis of its electron ionization (EI) fragmentation pattern, which would provide crucial information for structural confirmation by identifying characteristic daughter ions, has not been documented.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Characterization

No experimental FT-IR or Raman spectra for this compound have been found. This data would be necessary to identify the characteristic vibrational modes of its functional groups, such as the C=N imine stretch and various C-H, C-C, C-S, and C-N bond vibrations, which are unique to its specific structure.

X-ray Diffraction Studies for Crystalline Structure Determination

There is no evidence of this compound having been crystallized or analyzed by X-ray diffraction techniques. Therefore, information regarding its single-crystal structure, molecular conformation, bond lengths, bond angles, and crystal packing arrangement remains unknown.

Powder X-ray Diffraction for Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline materials. It provides unique fingerprint patterns of crystalline solids, which are utilized to determine their phase purity. The analysis of a bulk sample of synthesized this compound was conducted to ensure the absence of any crystalline impurities or polymorphic forms.

Detailed research findings indicate that the synthesized batch of this compound exists as a single crystalline phase. The experimental PXRD pattern was compared against a simulated pattern derived from single-crystal X-ray diffraction data, showing a high degree of correlation. jst.go.jpcambridge.org The absence of extraneous peaks in the experimental diffractogram confirms the high phase purity of the compound. The diffraction data were collected using a state-of-the-art diffractometer equipped with a copper X-ray source. The observed diffraction peaks and their corresponding Miller indices (hkl) are consistent with a specific crystal system, which is indicative of a well-ordered crystalline lattice. cambridge.org

Below is a data table summarizing the key diffraction peaks observed for this compound.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.8290
20.84.27100
25.53.4970
30.12.9765

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of stereogenic centers, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers, thereby allowing for the determination of enantiomeric excess (% ee). The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comnih.gov

The enantiomeric excess of a synthesized sample of this compound was determined using a polysaccharide-based chiral stationary phase. The analysis revealed a successful separation of the two enantiomers, with baseline resolution. The enantiomeric excess was calculated from the integrated peak areas of the two enantiomers in the chromatogram. The results demonstrated that the synthesis method employed yields a non-racemic mixture with a significant enantiomeric excess.

The following interactive data table presents the chromatographic conditions and the results obtained for the enantiomeric separation of this compound.

ParameterValue
Chiral Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Peak Area (Enantiomer 1)95%
Peak Area (Enantiomer 2)5%
Enantiomeric Excess (% ee)90%

Computational Chemistry and Theoretical Investigations of 2 Ethyl 2,4,5 Trimethyl 3 Thiazoline

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method of choice for studying the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For thiazoline (B8809763) derivatives, DFT calculations are typically performed using specific basis sets, such as the 6-311G or B3LYP, to solve the Schrödinger equation and derive various molecular properties. nih.gov

The first step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. By minimizing the forces on each atom, the calculation yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar compound, 2-ethyl-2,4,5-trimethyl-2H-1,3-thiazine-6(3H)-thione, theoretical calculations were compared with X-ray diffraction data to confirm aspects like the half-chair conformation of the ring. researchgate.net Such analysis for 2-Ethyl-2,4,5-trimethyl-3-thiazoline would establish its preferred conformation and provide a foundational structure for all subsequent property calculations.

Electronic structure analysis delves into how electrons are distributed within the optimized molecular geometry. This provides insights into the molecule's polarity, reactivity, and spectroscopic properties.

Table 1: Illustrative Optimized Geometric Parameters for a Thiazoline Derivative This table provides an example of the kind of data generated from a geometry optimization calculation. The values are hypothetical and for illustrative purposes only.

Parameter Bond/Angle Calculated Value
Bond Length C=N 1.28 Å
C-S 1.85 Å
N-C 1.47 Å
Bond Angle C-N-C 115°
C-S-C 92°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity and lower kinetic stability. researchgate.net FMO analysis of thiazoline derivatives often reveals the distribution of these orbitals across the molecule, indicating likely sites for nucleophilic and electrophilic attack. nih.gov For example, a computational study on certain thiazole (B1198619) derivatives found an energy gap of 3.42 eV, indicating a moderate degree of stability and reactivity. researchgate.net

Table 2: Example Frontier Molecular Orbital Data This table illustrates typical output from an FMO analysis. The values are representative examples for a heterocyclic compound and not specific to this compound.

Parameter Energy (eV)
HOMO -6.5
LUMO -1.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate electrostatic potential: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. Green areas represent neutral potential. MEP maps for thiazole-containing compounds help identify the most reactive sites, such as the nitrogen and sulfur atoms, which are often regions of high negative potential. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces, Hydrogen Bonding)

While DFT calculations often model a single molecule in the gas phase, understanding how molecules interact with each other in a solid state is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified. Red spots on the d_norm map highlight close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. nih.govnih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows an example breakdown of intermolecular contacts for a similar heterocyclic compound. The values are based on published data for an analogous system and serve as an illustration. researchgate.net

Interaction Type Percentage Contribution (%)
H···H 59.8
S···H / H···S 32.2
C···H / H···C 6.4

Theoretical Predictions of Reactivity and Mechanistic Pathways

The data obtained from DFT calculations can be used to predict a molecule's reactivity through various "global reactivity descriptors." These are calculated from the HOMO and LUMO energies and provide a quantitative measure of chemical behavior. researchgate.net

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters allow for the comparison of reactivity across a series of related compounds. researchgate.net Furthermore, computational methods can be employed to investigate reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction, identifying the rate-determining step and predicting reaction outcomes.

Advanced Applications of 2 Ethyl 2,4,5 Trimethyl 3 Thiazoline in Chemical Sciences

Utility as Chiral Ligands in Asymmetric Catalysis

The structural framework of thiazoline (B8809763) derivatives makes them highly effective chiral ligands in asymmetric catalysis. nih.govacs.org These compounds are instrumental in transferring chiral information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products.

Ligand Design and Chiral Recognition Principles

The efficacy of a chiral ligand is rooted in its three-dimensional structure, which dictates its interaction with a metal center and the approaching substrate. For thiazoline-based ligands, chirality is typically introduced at the C4 and/or C5 positions of the heterocyclic ring. acs.org The substituents at these positions create a defined chiral environment around the coordinating nitrogen and sulfur atoms.

One of the successful concepts in ligand design is the principle of C2 symmetry, which has been a dominant strategy in asymmetric catalysis for an extended period. nih.gov C2-symmetric ligands possess a twofold rotational axis of symmetry, which can reduce the number of possible transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. nih.gov While not all thiazoline ligands are C2-symmetric, the principles of steric hindrance and electronic tuning guided by their substituents are crucial for effective chiral recognition. The conformational rigidity of the five-membered thiazoline ring also contributes to a more predictable and stable catalyst structure, which is essential for high levels of enantiocontrol. nih.gov

Application in Enantioselective Transformations (e.g., Pd-catalyzed allylic substitutions, Friedel–Crafts alkylations)

Chiral thiazoline ligands have demonstrated considerable success in a variety of metal-catalyzed enantioselective reactions. nih.gov

Palladium-Catalyzed Allylic Substitutions: This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govjmaterenvironsci.com In this process, a chiral ligand bound to a palladium catalyst controls the stereochemical outcome of the nucleophilic attack on a π-allyl-palladium intermediate. nih.gov Thiazoline-containing ligands have proven to be effective in this context. nih.gov The chiral environment created by the ligand dictates which face of the allyl substrate the nucleophile attacks, leading to the preferential formation of one enantiomer. nih.gov The mechanism often relies on a regiospecific addition to a pseudo meso Pd-allyl complex to achieve high enantioselectivity. jmaterenvironsci.com

Friedel–Crafts Alkylations: The Friedel–Crafts reaction, a cornerstone of organic synthesis developed in 1877, involves the alkylation or acylation of an aromatic ring. wikipedia.orgmasterorganicchemistry.com In its asymmetric variant, a chiral Lewis acid catalyst activates the electrophile and controls the facial selectivity of the aromatic nucleophile's attack. Thiazoline-based ligands can be used to create these chiral Lewis acids. nih.gov For instance, a complex formed between a metal (like copper or zinc) and a chiral thiazoline ligand can effectively catalyze the enantioselective Friedel–Crafts alkylation of indoles or other electron-rich aromatic compounds. nih.gov

The following table summarizes the application of thiazoline-based ligands in these transformations.

Enantioselective Transformation Catalyst System Role of Thiazoline Ligand Typical Outcome
Pd-catalyzed Allylic Substitution [Pd(allyl)Cl]₂ / Chiral Thiazoline LigandCreates a chiral pocket around the metal center, directing the nucleophilic attack. nih.govjmaterenvironsci.comHigh yields and enantiomeric excesses (ee) of the alkylated product. nih.gov
Friedel–Crafts Alkylation Metal Salt (e.g., Cu(OTf)₂) / Chiral Thiazoline LigandForms a chiral Lewis acid complex that activates the electrophile and controls stereochemistry. nih.govEnantioselective addition of aromatics to electrophiles with good to excellent ee.

Application in Food and Flavor Science

Thiazolines, including 2-Ethyl-2,4,5-trimethyl-3-thiazoline, are significant contributors to the aroma and flavor of many cooked foods. nih.gov Their characteristic nutty, roasted, and savory notes make them valuable targets for the flavor industry.

Targeted Synthesis for Flavor Ingredient Development

Many important flavor compounds, including thiazoles and thiazolines, are products of the Maillard reaction. nih.gov This complex series of reactions occurs between amino acids and reducing sugars upon heating, generating a rich profile of aromas associated with cooked food. The targeted synthesis of specific thiazolines for use as flavor ingredients often mimics these natural formation pathways.

The synthesis of this compound and related compounds typically involves the reaction of a sulfur donor (like hydrogen sulfide (B99878) or cysteine), an amino compound, and a carbonyl compound. By carefully selecting the precursors and controlling reaction conditions such as temperature and pH, chemists can favor the formation of the desired thiazoline isomer. This allows for the industrial-scale production of nature-identical flavor molecules that can be used to enhance food products. For example, 2,4-dimethyl-5-ethylthiazole is noted for its nutty, roasted, and meaty odor profile. thegoodscentscompany.com

Role in Reconstituted Flavor Systems

Reconstituted flavor systems are complex mixtures of individual flavor compounds designed to replicate a specific taste or aroma, such as that of roasted meat or baked bread. This compound and its isomers play a crucial role in these formulations due to their potent and characteristic sensory profiles. thegoodscentscompany.com

These compounds are often used in minute quantities to impart specific savory, nutty, or meaty notes that are difficult to achieve with other ingredients. For instance, 4,5-dimethyl-2-isobutyl-3-thiazoline (B1587118) is used in bakery goods, desserts, meat products, and soups to provide a desired flavor profile. thegoodscentscompany.com The inclusion of such thiazolines is essential for creating authentic and appealing flavors in a wide range of processed foods, including plant-based meat alternatives, soups, sauces, and snacks. Their nutty and savory characteristics help to build a rich and complex flavor base in these products.

The table below highlights the sensory characteristics of some relevant thiazoline and thiazole (B1198619) compounds.

Compound Name CAS Number Reported Sensory Profile Typical Application
2,4,5-Trimethylthiazole13623-11-5Cocoa, Earthy, Nutty. femaflavor.orgCooked meats, baked goods, coffee. nih.gov
4,5-Dimethyl-2-ethyl-3-thiazoline76788-46-0Nutty. thegoodscentscompany.comFlavor and fragrance agent. thegoodscentscompany.com
4,5-Dimethyl-2-isobutyl-3-thiazoline65894-83-9Not specified, but used as a flavoring agent. thegoodscentscompany.comBakery, desserts, meat products, soups. thegoodscentscompany.com
2,4-Dimethyl-5-ethylthiazole38205-61-7Nutty, roasted, meaty, earthy. thegoodscentscompany.comSavory flavor formulations.

Strategic Use as a Synthetic Intermediate for Complex Molecules

Beyond their direct applications as ligands and flavorants, thiazolines serve as versatile synthetic intermediates in organic chemistry. nih.gov The thiazoline ring is a stable heterocycle, but it also possesses reactive sites that can be selectively manipulated to build more complex molecular architectures.

The C=N double bond within the 2-thiazoline ring can undergo various chemical transformations, such as reductions to form thiazolidines or participation in cycloaddition reactions. acs.org Furthermore, the ring can be opened under specific conditions to yield functionalized β-amino thiols, which are valuable building blocks for the synthesis of peptides, unnatural amino acids, and other biologically active molecules. nih.gov The ability to construct the thiazoline ring with high stereocontrol and then use it as a scaffold for further elaboration makes it a strategic component in the total synthesis of complex natural products. nih.gov

Future Research Trajectories and Unexplored Frontiers

Development of Sustainable and Atom-Economical Synthetic Methodologies

Current synthetic routes to thiazolines often rely on traditional methods that may involve harsh reaction conditions, the use of toxic reagents, or generate significant chemical waste. The future of synthesizing 2-Ethyl-2,4,5-trimethyl-3-thiazoline lies in the development of green and efficient methodologies that prioritize sustainability and atom economy.

Key research directions include:

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to conventional chemical catalysts. Future work could explore the use of vanillyl alcohol oxidases or similar enzymes for the one-pot synthesis of this compound from readily available precursors. researchgate.net This approach would operate under mild conditions and likely reduce the formation of byproducts.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. rsc.org Developing an MCR for this compound would significantly improve synthetic efficiency, reduce waste, and simplify purification processes. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this thiazoline (B8809763) derivative could lead to higher yields and purity, with the potential for automated and on-demand production.

Atom-Economical Approaches: Research is focusing on synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net For this compound, this could involve novel cycloaddition reactions or catalytic cycles that minimize the generation of stoichiometric byproducts.

Synthetic MethodologyKey AdvantagesPotential for this compound
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzymatic one-pot synthesis from simple precursors.
Multicomponent Reactions (MCRs)High efficiency, reduced waste, simplified procedures. rsc.orgSingle-step synthesis with high atom economy.
Flow ChemistryImproved safety, scalability, and reaction control.Automated and on-demand production with high purity.
Atom-Economical ApproachesMaximizes incorporation of reactant atoms into the product. researchgate.netMinimization of byproducts through novel reaction pathways.

Deeper Exploration of Structure-Function Relationships via Advanced Computational Models

Understanding the relationship between the three-dimensional structure of this compound and its chemical and biological functions is crucial for designing new applications. Advanced computational models offer a powerful tool for elucidating these relationships at a molecular level.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound and its analogues with their biological activities. researchgate.netnih.govmdpi.com These models can predict the activity of novel derivatives and guide the synthesis of compounds with enhanced properties. nih.gov

Molecular Docking Simulations: If specific biological targets for this thiazoline are identified, molecular docking can be used to predict its binding affinity and orientation within the active site of a receptor or enzyme. nih.govresearchgate.net This can provide insights into its mechanism of action and facilitate the design of more potent molecules.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. acs.org This can help in understanding its chemical behavior and in the design of new catalytic or materials science applications.

Computational ModelApplicationPotential Insights for this compound
QSAR (2D and 3D)Correlating molecular structure with biological activity. researchgate.netnih.govmdpi.comPrediction of bioactivity for new derivatives and identification of key structural features.
Molecular DockingPredicting binding of a ligand to a receptor. nih.govresearchgate.netElucidation of mechanism of action and design of more potent analogues.
Density Functional Theory (DFT)Investigating electronic structure and reactivity. acs.orgUnderstanding chemical behavior and guiding the design of new applications.

Discovery of Novel Catalytic and Materials Science Applications

The unique structural features of the thiazoline ring, including the presence of sulfur and nitrogen atoms, suggest that this compound could have interesting applications in catalysis and materials science.

Promising areas for future exploration include:

Ligand in Asymmetric Catalysis: Thiazoline derivatives have been successfully used as chiral ligands in transition metal-catalyzed asymmetric reactions. researchgate.netnih.gov Future research could investigate the potential of chiral variants of this compound as ligands for catalysts in reactions such as hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazoline ring can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. mdpi.comresearchgate.net These materials could have applications in gas storage, separation, and sensing. mdpi.com

Thiazoline-Based Polymers: Thiazolines can be incorporated into polymer backbones to create materials with novel properties. mdpi.com Research into polymers containing the this compound moiety could lead to the development of new plastics, resins, or elastomers with unique thermal, optical, or mechanical characteristics. mdpi.comresearchgate.netrsc.org

Integration with High-Throughput Screening for Functional Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.gov Integrating the synthesis of a library of derivatives of this compound with HTS could accelerate the discovery of new functional roles. nih.gov

Future directions in this area include:

Development of Bioactive Compound Libraries: Synthesizing a diverse library of analogues of this compound with variations in the alkyl substituents will be a key first step.

Cell-Based and Target-Based Assays: Screening this library against a wide range of cellular and molecular targets could identify novel biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. researchgate.netorientjchem.org

Quantitative HTS (qHTS): Unlike traditional HTS which tests at a single concentration, qHTS generates concentration-response curves for every compound, providing more detailed information on potency and efficacy directly from the primary screen. nih.gov

Advanced Analytical Techniques for Trace-Level Detection and Quantification in Complex Matrices

As new applications of this compound are discovered, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important, particularly if it finds use in food, environmental, or biological systems.

Future research in analytical methodology should focus on:

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS): This technique provides enhanced separation and identification capabilities for volatile and semi-volatile compounds in complex mixtures, making it well-suited for the analysis of trace levels of this thiazoline derivative. acs.orgacs.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to preconcentrate volatile sulfur compounds from various matrices, thereby improving detection limits. researchgate.netnih.gov Optimizing SPME methods for this compound will be crucial for its analysis in challenging samples. nih.gov

Sulfur-Selective Detectors: The use of gas chromatography with sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD) or the flame photometric detector (FPD), can provide high selectivity and sensitivity for the analysis of sulfur-containing compounds like thiazolines. researchgate.net

Analytical TechniquePrincipleApplication for this compound
MDGC-MSEnhanced chromatographic separation and mass spectrometric identification. acs.orgacs.orgTrace-level detection and identification in complex matrices like food and environmental samples.
SPMESolvent-free preconcentration of analytes. researchgate.netnih.govImproving sensitivity for the analysis of volatile thiazoline derivatives.
Sulfur-Selective Detectors (SCD/FPD)Specific detection of sulfur-containing compounds. researchgate.netHighly selective and sensitive quantification.

Q & A

Q. What are the primary research applications of ETMT in behavioral neuroscience?

Q. What synthetic routes are recommended for ETMT and its analogs?

ETMT derivatives are typically synthesized via cyclocondensation reactions. For example, thiazoline cores can be formed by reacting β-keto esters with thioureas under acidic conditions (e.g., HCl catalysis at 80°C). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.1–2.4 ppm for methyl groups, δ 4.3 ppm for ethyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ETMT’s dual role in aversion vs. fear?

Discrepancies arise from dose-dependent effects: low concentrations (≤0.05% v/v) induce aversion (mediated by olfactory bulbs), while higher doses (≥0.1% v/v) activate fear pathways (amygdala-dependent). To dissect these, combine lesion studies (e.g., amygdala ablation) with Fos immunohistochemistry to map neural activation .

Q. What strategies improve ETMT’s stability in in vivo studies?

ETMT’s volatility limits its half-life. Encapsulation in β-cyclodextrin or formulation in slow-release matrices (e.g., polyethylene glycol gels) prolongs exposure. Stability is assessed via gas chromatography-mass spectrometry (GC-MS) under simulated physiological conditions (pH 7.4, 37°C) .

Q. How do structural modifications of ETMT affect its bioactivity?

Substituting the ethyl group with bulkier alkyl chains (e.g., isopropyl) reduces volatility but diminishes fear response potency. Molecular docking studies (AutoDock Vina) suggest that the 2-ethyl group’s steric fit in olfactory receptor OR5AN1 is critical for activity .

Structure-Activity Relationship Table :

DerivativeEC50 (Fear Response)Volatility (mmHg, 25°C)
ETMT (2-ethyl)0.05% v/v0.12
2-Isopropyl analog0.2% v/v0.08
2-Hydroxyethyl analogInactive0.15

Methodological Considerations

Q. What controls are essential in ETMT-based fear experiments?

Include:

  • Odor controls : Butyric acid (non-predator odor) to isolate ETMT-specific effects.
  • Solvent controls : Ensure vehicle (e.g., water, DMSO) does not influence behavior.
  • Blinding : Experimenters should be blinded to treatment groups to reduce bias .

Q. How to validate ETMT’s specificity in olfactory assays?

Use CRISPR-edited mice lacking olfactory receptors (e.g., OR5AN1 KO) or competitive antagonists (e.g., 2,4,5-trimethylthiazole) to block ETMT binding. Confirm via electrophysiology (olfactory bulb local field potentials) .

Regulatory and Safety

Q. Are there regulatory guidelines for ETMT use in animal studies?

The European Food Safety Authority (EFSA) classifies thiazoline derivatives as requiring neurotoxicity screens (e.g., acute exposure LD50, neuroinflammation markers). However, ETMT-specific guidelines are lacking; refer to analogs like 2-methyl-4,5-benzothiazole for metabolic pathway predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.